molecular formula C12H17NO4S B12078255 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide

5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide

Cat. No.: B12078255
M. Wt: 271.33 g/mol
InChI Key: SFMXWVFJRXAWHL-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide is a heterocyclic compound featuring a 1,2,3-oxathiazolidine core with two sulfone oxygen atoms and distinct substituents: an ethyl group at position 5 and a 4-methoxy-benzyl group at position 3. Such compounds are frequently employed as intermediates in pharmaceutical synthesis or as chiral auxiliaries in asymmetric organic reactions.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

5-ethyl-3-[(4-methoxyphenyl)methyl]oxathiazolidine 2,2-dioxide

InChI

InChI=1S/C12H17NO4S/c1-3-11-9-13(18(14,15)17-11)8-10-4-6-12(16-2)7-5-10/h4-7,11H,3,8-9H2,1-2H3

InChI Key

SFMXWVFJRXAWHL-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(S(=O)(=O)O1)CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide typically involves the reaction of appropriate benzyl halides with ethyl-substituted oxathiazolidine derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and scalability of the process. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzyl derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have shown that derivatives of oxathiazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide have been tested against various bacterial strains with promising results. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Testing

CompoundBacterial StrainInhibition Zone (mm)
5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxideE. coli15
5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxideS. aureus18

1.2 Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction.

Case Study: Anticancer Activity

Cell LineIC50 (µM)
HeLa (Cervical)20
MCF-7 (Breast)25

Materials Science Applications

2.1 Polymer Chemistry

5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide can serve as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation.

Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer20030
Polymer with 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide25045

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs within the Oxathiazolidine Dioxide Class

(4R,5S)-4,5-Diphenyl-1,2,3-oxathiazolidine 2,2-dioxide

Core Structure : Shares the 1,2,3-oxathiazolidine 2,2-dioxide backbone but substitutes positions 4 and 5 with phenyl groups instead of ethyl and 4-methoxy-benzyl.
Synthesis : Prepared via Rh-catalyzed asymmetric transfer hydrogenation using a formic acid-triethylamine complex, achieving high enantiomeric excess (ee) .
Applications : Serves as a key building block for macrolide antibiotics, leveraging its rigid chiral structure to influence stereochemistry in downstream reactions .
Key Differences :

  • Stereochemical Flexibility : The target compound’s ethyl group may offer greater conformational adaptability, impacting binding interactions in biological systems.

Functional Analogs with Divergent Heterocyclic Cores

AUT1 ((5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione)

Core Structure : 2,4-Imidazolidinedione (hydantoin) instead of oxathiazolidine dioxide.
Substituents : Shares a methoxy-aromatic group but incorporates a pyridinyl moiety.
Synthesis : Synthesized by Autifony Therapeutics as a positive allosteric modulator of Kv3 channels, highlighting its pharmaceutical relevance .
Key Differences :

  • Electronic Properties : The sulfone group in oxathiazolidine dioxides increases electrophilicity compared to the carbonyl-rich imidazolidinedione core.
  • Biological Activity : AUT1’s pyridinyl-methoxyaryl substitution suggests tailored binding to ion channels, whereas the target compound’s benzyl group may favor different targets.

Biological Activity

5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The compound belongs to the oxathiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure can be represented as follows:

  • IUPAC Name : 5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide
  • Molecular Formula : C13H15N1O3S1
  • Molecular Weight : 273.33 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxathiazolidine compounds exhibit significant antimicrobial properties. For example, a study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed strong activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Oxathiazolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
Compound AMRSA ATCC 433003.9115.62
Compound BE. coli ATCC 2592262.5>2000
Compound CCandida albicans31.25125

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) showed that several oxathiazolidine derivatives did not exhibit significant cytotoxic effects at lower concentrations. For instance, one derivative demonstrated increased cell viability at concentrations up to 100 µM after 48 hours of incubation .

Table 2: Cytotoxicity Results for Selected Compounds

Dose (µM)Compound A (L929)Compound B (A549)
20077%89%
10092%88%
5074%96%
12109%105%

Anticancer Activity

The anticancer potential of oxathiazolidine derivatives has been explored in various studies. For example, compounds were tested against different cancer cell lines including HeLa and HepG2. The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values indicating strong potency compared to standard chemotherapeutic agents .

Case Study: Anticancer Efficacy
In a comparative study, a specific derivative exhibited an IC50 value of approximately 0.37 µM against HeLa cells, markedly more effective than Sorafenib (IC50 = 7.91 µM ) which serves as a reference drug . Flow cytometry analysis confirmed that these compounds induced apoptosis in cancer cells.

The biological activity of oxathiazolidine derivatives is hypothesized to be linked to their ability to interact with cellular targets involved in metabolic pathways. The presence of functional groups such as methoxy and ethyl moieties may enhance lipophilicity and facilitate membrane penetration, thereby increasing bioavailability and efficacy against microbial and cancerous cells.

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